3-Ethynyl-1,1-difluorocyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

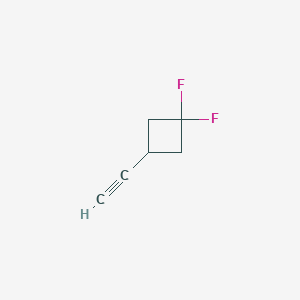

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-1,1-difluorocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2/c1-2-5-3-6(7,8)4-5/h1,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDKLPKMGRXYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698054-36-2 | |

| Record name | 3-ethynyl-1,1-difluorocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynyl-1,1-difluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties—high electronegativity and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, offering a powerful tool to overcome common challenges in drug development.[1][2] The cyclobutane ring, a "three-dimensional" fragment, provides a rigid, sp³-rich core that can improve solubility and provide novel exit vectors for molecular elaboration compared to traditional flat, aromatic systems.[3]

This compound emerges as a building block of significant interest at the intersection of these two design principles. It combines the conformational rigidity of the cyclobutane ring, the metabolic stability conferred by gem-difluorination, and the synthetic versatility of a terminal alkyne. This guide provides a detailed examination of its core physicochemical properties, offering both known data and expert insights into its behavior, alongside validated protocols for its experimental characterization.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. As a specialized chemical building block, extensive experimental data is not publicly cataloged; therefore, predicted values and expert analysis based on its structure are included to guide researchers.

| Property | Value / Analysis | Source |

| CAS Number | 1698054-36-2 | |

| Molecular Formula | C₆H₆F₂ | [4] |

| Molecular Weight | 116.11 g/mol | |

| Predicted XlogP | 1.8 | [4] |

| Boiling Point | Not experimentally determined. Expected to be a low-boiling liquid at standard pressure due to its low molecular weight and compact structure. | N/A |

| Aqueous Solubility | Not experimentally determined. The positive XlogP suggests moderate to low aqueous solubility. The fluorine atoms can increase lipophilicity, while the polarizable alkyne may offer a slight counter-balance.[1] | N/A |

| pKa | Not applicable. The molecule lacks readily ionizable functional groups. The terminal alkyne proton is very weakly acidic (pKa ~25) and will not ionize under physiological conditions. | N/A |

Visualization of Core Molecular Structure

A clear understanding of the molecule's topology is essential for interpreting its properties and planning its use in synthesis.

Caption: 2D structure of this compound.

In-Depth Analysis of Key Physicochemical Parameters

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The partition coefficient, P, is the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase, with logP being its logarithmic form.[6][7]

-

Structural Contribution: The predicted XlogP of 1.8 for this compound indicates a moderate degree of lipophilicity.[4] This value arises from a balance of its components: the hydrocarbon cyclobutane framework is inherently lipophilic, and the two fluorine atoms significantly increase this property, a common effect leveraged in drug design to enhance membrane permeability.[1] The terminal alkyne is a relatively non-polar group, contributing further to the overall lipophilic character.

-

Implications for Drug Design: A logP in this range is often considered favorable for oral drug candidates, as it suggests a sufficient degree of lipophilicity to cross biological membranes without being so high as to cause solubility issues or non-specific binding. This molecule serves as an excellent starting point for building more complex structures where this lipophilicity can be balanced by adding more polar functional groups.

Aqueous Solubility

Aqueous solubility is fundamental to drug efficacy, particularly for oral and intravenous administration.[8] Low solubility can lead to poor absorption and bioavailability, making it a critical parameter to assess early in the discovery process.[9]

-

Structural Analysis: While no experimental data is available, the molecular structure allows for an expert assessment. The molecule is uncharged and lacks hydrogen bond donors or strong acceptors (other than the C-F bonds, which are poor acceptors). Its moderate lipophilicity (XlogP = 1.8) strongly suggests that it will have limited aqueous solubility.[4]

-

Experimental Context: For drug discovery programs, this molecule would likely be classified as having "low-to-moderate" solubility. This necessitates careful formulation for in vitro assays, often requiring initial dissolution in an organic solvent like DMSO before dilution in aqueous buffers.[8][10]

Experimental Protocols for Characterization

To provide actionable guidance for researchers, this section details standardized, validated methods for determining the critical physicochemical properties of this compound.

Protocol 1: Determination of logP by HPLC

High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative to the traditional "shake-flask" method for determining logP, especially for compound libraries.[6] The method is based on the correlation between a compound's retention time on a reverse-phase column and its known logP value.

Principle: The compound is eluted from a non-polar stationary phase (e.g., C18) with a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. A calibration curve is generated using standards with known logP values to calculate the logP of the test compound.

Step-by-Step Methodology:

-

Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of standard compounds with known logP values (e.g., Acetone, Toluene, Naphthalene) in Acetonitrile.

-

Preparation of Test Compound: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 210 nm, given the lack of a strong chromophore).

-

Injection Volume: 10 µL.

-

-

Calibration Curve Generation: Inject each standard and record its retention time (t_R). Plot logP versus log(k), where k = (t_R - t₀) / t₀ (t₀ is the column dead time).

-

Sample Analysis: Inject the this compound solution and record its retention time.

-

Calculation: Use the retention time to calculate its log(k) and determine the logP value from the linear regression equation of the calibration curve.

Workflow Visualization:

Caption: Workflow for logP determination via HPLC.

Protocol 2: Determination of Kinetic Aqueous Solubility

For early-stage drug discovery, kinetic solubility provides a high-throughput assessment of a compound's ability to remain in solution after being introduced from a DMSO stock into an aqueous buffer.[8][11] It is a crucial measurement to avoid unreliable results in biological assays.[8]

Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate. The amount of precipitation is measured by turbidimetry (light scattering).[9][11]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well analysis plate pre-filled with a larger volume (e.g., 198 µL) of aqueous phosphate-buffered saline (PBS, pH 7.4). This creates a 1:100 dilution.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Measurement: Read the plate on a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to measure the turbidity in each well.[9][11]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells.

Conclusion

This compound is a valuable building block that strategically combines the desirable features of sp³-rich scaffolds and fluorine substitution. Its moderate lipophilicity and rigid framework make it an attractive starting point for the synthesis of novel therapeutic candidates. While comprehensive experimental data is sparse, its properties can be reliably predicted based on its structure and further confirmed using the standardized, high-throughput protocols detailed in this guide. A thorough understanding and characterization of these fundamental physicochemical properties are essential for any successful drug discovery program utilizing this promising chemical entity.

References

-

LogP and logD calculations. Chemaxon Docs. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

-

Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337-354. [Link]

-

Aqueous Solubility. Creative Biolabs. [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(10), 4487-4489. [Link]

-

Aqueous Solubility Assays. Creative Bioarray. [Link]

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

This compound (C6H6F2). PubChemLite. [Link]

-

Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

-

3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. research.vu.nl [research.vu.nl]

- 4. PubChemLite - this compound (C6H6F2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. asianpubs.org [asianpubs.org]

- 11. creative-bioarray.com [creative-bioarray.com]

A Technical Guide to the Spectral Analysis of 3-Ethynyl-1,1-difluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-1,1-difluorocyclobutane is a valuable building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure imparted by the cyclobutane ring, combined with the synthetic versatility of the ethynyl group and the metabolic stability offered by the gem-difluoro motif, makes it an attractive component for the design of novel therapeutic agents and functional materials. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents distinct features that give rise to a unique spectroscopic fingerprint. The key structural elements to consider are:

-

The gem-difluorocyclobutane ring: The two fluorine atoms on the same carbon create a highly polarized environment, significantly influencing the chemical shifts of adjacent protons and carbons.

-

The ethynyl group: The carbon-carbon triple bond and the terminal alkyne proton have characteristic signals in both NMR and IR spectroscopy.

-

Symmetry: The molecule possesses a plane of symmetry, which simplifies the NMR spectra by rendering certain protons and carbons chemically equivalent.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 2.8 - 3.2 | Quintet of triplets (qt) | JH3-H2/4 ≈ 8-10 Hz, JH3-F ≈ 2-3 Hz |

| H-2, H-4 | 2.4 - 2.8 | Triplet of doublets (td) | JH2/4-H3 ≈ 8-10 Hz, JH2/4-F ≈ 18-22 Hz |

| Alkyne-H | 2.0 - 2.3 | Triplet (t) | JalkyneH-H3 ≈ 2.5 Hz |

Expertise & Experience: The significant downfield shift of the cyclobutane protons compared to non-fluorinated analogs is due to the electron-withdrawing effect of the fluorine atoms. The protons on C2 and C4 are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal couplings, including a large through-space coupling to the fluorine atoms. The multiplicity of the H-3 proton arises from coupling to the four adjacent methylene protons and a smaller coupling to the two fluorine atoms. The alkyne proton's multiplicity is due to long-range coupling with the H-3 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the coupling with fluorine, the signals for the fluorinated carbon and adjacent carbons will appear as multiplets.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C1 | 115 - 125 | Triplet (t) | JC1-F ≈ 280-300 Hz |

| C2, C4 | 35 - 45 | Triplet (t) | JC2/4-F ≈ 20-25 Hz |

| C3 | 25 - 35 | Singlet (s) | - |

| Alkyne-C (quat) | 80 - 90 | Singlet (s) | - |

| Alkyne-C (CH) | 65 - 75 | Singlet (s) | - |

Expertise & Experience: The most notable feature in the ¹³C NMR spectrum is the large one-bond carbon-fluorine coupling constant (¹JCF) for C1, which is characteristic of gem-difluoroalkanes. The two-bond carbon-fluorine coupling (²JCF) to C2 and C4 is also significant and diagnostically useful. The chemical shifts of the alkynyl carbons are in their expected regions.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal due to the chemical equivalence of the two fluorine atoms.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F | -90 to -110 | Triplet of triplets (tt) | JF-H2/4 ≈ 18-22 Hz, JF-H3 ≈ 2-3 Hz |

Expertise & Experience: The chemical shift is typical for gem-difluorocycloalkanes. The multiplicity arises from coupling to the four adjacent methylene protons (H-2, H-4) and the more distant methine proton (H-3). The magnitude of the fluorine-proton coupling constants provides valuable conformational information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| ≡C-H stretch | 3300 - 3250 | Strong, sharp |

| C-H stretch (cyclobutane) | 3000 - 2850 | Medium |

| C≡C stretch | 2150 - 2100 | Weak to medium |

| C-F stretch | 1200 - 1000 | Strong |

Trustworthiness: The presence of a sharp, strong band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond. The C≡C stretch is often weak in symmetrical or near-symmetrical alkynes, but should be observable. The C-F stretches will be prominent in the fingerprint region and are characteristic of fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₆F₂), the molecular weight is 116.04 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

M⁺˙ (Molecular Ion): m/z 116. Expected to be of moderate abundance.

-

[M-H]⁺: m/z 115. Loss of the acidic acetylenic proton.

-

[M-F]⁺: m/z 97. Loss of a fluorine atom.

-

[M-C₂H]⁺: m/z 91. Loss of the ethynyl group.

-

[C₄H₄F₂]⁺˙: m/z 90. Resulting from cleavage of the ethynyl group.

Authoritative Grounding & Comprehensive References: The fragmentation of cyclobutanes often involves ring opening to a butene-like radical cation, followed by further fragmentation. The presence of the gem-difluoro group will influence the fragmentation pathways, with the loss of HF being a possibility.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function and perform phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a 30° pulse angle, a relaxation delay of 2 seconds, and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard one-pulse ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required.

-

Reference the spectrum to an external standard (e.g., CFCl₃).

-

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation information. Electrospray Ionization (ESI) is common for LC-MS and typically provides the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectral data of this compound are a direct reflection of its unique molecular architecture. A combined analysis of NMR, IR, and MS data allows for unambiguous structural confirmation and purity assessment. This guide provides a comprehensive overview of the expected spectral features and the methodologies for their acquisition, serving as a valuable resource for researchers working with this important chemical entity.

References

-

Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Beilstein Journal of Organic Chemistry, 2021. This article provides insights into the synthesis and characterization of gem-difluorinated cyclobutanes, which can be used to predict the spectral properties of the target molecule. [Link]

-

Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 2019. This paper details the synthesis and characterization of various 2,2-difluorocyclobutane derivatives, offering valuable comparative spectral data. [Link]

-

gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters, 2021. This publication describes synthetic routes to gem-difluorocyclobutanes and includes characterization data that can inform the predictions in this guide. [Link]

- Spectroscopic Methods in Organic Chemistry. M. Hesse, H. Meier, B. Zeeh.

- Introduction to Spectroscopy. D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan.

The Rising Star in Scaffolding: A Technical Guide to Fluorinated Cyclobutanes in Medicinal Chemistry

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to bioisosteric replacements and scaffold hopping strategies that unlock new chemical space. Among the emerging structural motifs, the fluorinated cyclobutane has carved out a significant niche. This guide provides an in-depth exploration of the synthesis, conformational intricacies, and strategic application of fluorinated cyclobutanes in modern drug discovery. We will delve into the causality behind their ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and target engagement, supported by experimental protocols and case studies.

Introduction: The Strategic Imperative for Saturated Scaffolds and Fluorine

The over-representation of flat, aromatic structures in drug discovery libraries has led to challenges in achieving selectivity and favorable physicochemical properties. This has fueled a renaissance in the use of three-dimensional, saturated scaffolds. The cyclobutane ring, in particular, offers a unique proposition. Its inherent ring strain results in a puckered, non-planar conformation that presents substituents in well-defined spatial vectors.[1][2] This conformational restriction can pre-organize a molecule for optimal binding to a biological target, minimizing the entropic penalty upon binding and often leading to enhanced potency.[3]

When combined with fluorine, the most electronegative element, the utility of the cyclobutane scaffold is magnified. Fluorine's unique properties—small steric footprint, ability to form strong C-F bonds, and profound influence on local electronic environments—allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, and binding interactions.[4] The strategic introduction of fluorine onto a cyclobutane ring can block sites of metabolism, modulate the basicity of nearby amines, and alter lipophilicity in often non-obvious ways.[5][6] This guide will dissect these effects and provide a practical framework for their application.

The Conformational Landscape of Fluorinated Cyclobutanes

The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[7] This results in two distinct substituent positions: axial and equatorial. The energy barrier to ring-flipping is low, allowing for a dynamic equilibrium between conformers.

The introduction of a fluorine atom significantly influences this equilibrium. Due to its small size, fluorine can occupy either the axial or equatorial position, but the latter is generally more stable.[8] The puckering angle and the preference for a specific conformer are dictated by the substitution pattern and the interplay of steric and electronic effects.

For instance, in fluorocyclobutane, the equatorial conformer is more stable than the axial form by approximately 5.93 kJ/mol.[8] This preference has profound implications for drug design, as it dictates the spatial projection of other pharmacophoric groups attached to the ring, thereby influencing interactions with the target protein.

Caption: Puckering of fluorocyclobutane into axial and equatorial conformers.

Synthetic Strategies for Accessing Fluorinated Cyclobutanes

The synthesis of fluorinated cyclobutanes can be broadly categorized into two approaches: fluorination of a pre-existing cyclobutane ring or the construction of the ring with fluorine already incorporated.

Deoxofluorination of Cyclobutanones and Related Precursors

A common and effective method involves the deoxofluorination of cyclobutanone derivatives using reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). This approach is particularly useful for creating gem-difluoro cyclobutanes, which are excellent isosteres for carbonyl groups.

Another powerful strategy involves the conversion of cyclobutane carboxylic acids to trifluoromethyl groups. Reacting these acids with sulfur tetrafluoride (SF4) provides a direct route to 1-trifluoromethyl-cyclobutyl building blocks.[9] This transformation is tolerant of a wide range of functional groups, making it a versatile tool in drug discovery programs.[9]

[2+2] Cycloadditions

Photochemical or thermal [2+2] cycloadditions between a fluorinated alkene and another alkene can be a highly efficient method for constructing the fluorinated cyclobutane core. The stereochemical outcome of these reactions can often be controlled, providing access to specific isomers.

Functional Group Interconversion on Fluorinated Scaffolds

Once a basic fluorinated cyclobutane scaffold is synthesized, a variety of functional group interconversions can be employed to build complexity. For example, reduction of a nitro group to an aniline or palladium-catalyzed cross-coupling reactions can be used to install desired pharmacophoric elements.[9]

Caption: High-level overview of major synthetic routes.

Impact on Physicochemical Properties

The introduction of fluorine to a cyclobutane ring has a profound and predictable impact on key physicochemical properties relevant to drug action.

Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect significantly reduces the basicity of nearby amino groups. This can be a highly desirable effect in drug design. Lowering the pKa of an amine can reduce off-target interactions with aminergic GPCRs and ion channels, and can improve oral absorption by increasing the proportion of the neutral species at physiological pH.

As shown in the table below, the introduction of fluorine atoms onto a cyclobutane ring systematically decreases the pKa of a cyclobutylamine. This effect is generally additive.

| Compound | pKa | Reference |

| Cyclobutylamine | ~10.7 | [9] |

| 3-Fluorocyclobutylamine | ~9.9 | [6] |

| 1-(Trifluoromethyl)cyclobutanamine | 5.29 | [9] |

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and less intuitive than its effect on pKa. While highly fluorinated motifs like the trifluoromethyl group are generally considered lipophilic, the introduction of a single fluorine atom can sometimes decrease lipophilicity. This is often dependent on the overall molecular context and the specific stereochemical arrangement of the substituents.[10][11]

For example, for cis-isomeric CF3- and C2F5-substituted cyclobutanes, the lipophilicity was found to be lower than anticipated.[10] This was attributed to an increased polarization of the molecular surface due to specific conformational preferences.[10] This highlights the importance of empirical measurements when optimizing this property.

| Compound Series | General LogP Trend | Reference |

| Fluoroalkyl-substituted cyclobutanes | CH2F ≤ CHF2 < CH3 ≤ CF3 < C2F5 | [10] |

| cis- vs trans-3-Fluorocyclobutylamines | trans isomers are more lipophilic | [6] |

Enhancing Metabolic Stability

One of the most powerful applications of fluorinated cyclobutanes is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. By replacing a metabolically labile group, such as a methyl or methylene group on a larger ring, with a fluorinated cyclobutane, chemists can block common sites of oxidative metabolism.

A prime example is the development of the IDH1 inhibitor ivosidenib.[12] An early lead compound suffered from poor metabolic stability due to oxidation of a cyclohexane ring. Replacing the cyclohexyl amine with a difluorocyclobutanyl amine significantly reduced metabolic clearance, a key step in the optimization campaign that ultimately led to the approved drug.[12]

Caption: Use of a difluorocyclobutane to block oxidative metabolism.

Experimental Protocols

Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid Precursor via SF4 Fluorination

This protocol is adapted from the general procedures described in the literature.[9]

Warning: Sulfur tetrafluoride (SF4) is a highly toxic and corrosive gas. This reaction must be performed in a specialized high-pressure reactor within a well-ventilated fume hood by trained personnel.

-

Reactor Setup: To a 100 mL Hastelloy pressure reactor, add cyclobutane-1,1-dicarboxylic acid (1.0 eq).

-

Solvent and Reagents: Add anhydrous HF (catalytic amount) as an additive.

-

Reaction Sealing and Cooling: Seal the reactor and cool it to -78 °C using a dry ice/acetone bath.

-

SF4 Addition: Carefully condense sulfur tetrafluoride (SF4, 5.0 eq) into the reactor.

-

Heating: Place the sealed reactor behind a protective shield and heat to 90 °C for 24 hours.

-

Work-up: After cooling to room temperature, carefully vent the excess SF4 through a caustic scrubber. Quench the reaction mixture by slowly adding it to ice-cold saturated aqueous sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target trifluoromethyl cyclobutane.

Conclusion and Future Outlook

Fluorinated cyclobutanes have transitioned from a synthetic curiosity to a mainstay in the medicinal chemist's toolkit. Their unique conformational constraints, combined with the powerful modulating effects of fluorine, provide a robust platform for optimizing drug candidates. The ability to predictably alter pKa, enhance metabolic stability, and explore novel chemical space ensures that these scaffolds will continue to feature prominently in the next generation of therapeutics. As synthetic methods become more sophisticated and our understanding of the nuanced effects of fluorination on drug properties deepens, the strategic application of fluorinated cyclobutanes is set to expand even further.

References

-

van der Kolk, R., Rutjes, F. P. J. T., & Bolt, R. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

Mykhailiuk, P. K., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 1(1), 65-73. [Link]

-

Grygorenko, O. O., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. [Link]

-

Durig, J. R., et al. (2011). Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. Journal of Molecular Structure, 1002(1-3), 1-13. [Link]

-

Oreate AI Blog. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

-

Wu, J.-B., et al. (2023). Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry, 21(27), 5648-5652. [Link]

-

Grygorenko, O. O., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. ResearchGate. [Link]

-

Mini-Reviews in Organic Chemistry. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

-

van der Kolk, R., Rutjes, F. P. J. T., & Bolt, R. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

PubMed. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

-

ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]

-

Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136-154. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. OUCI. [Link]

-

Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(26), 5789-5796. [Link]

-

ResearchGate. (n.d.). Measured pKa values (23 °C) for building blocks 6–11, as well as the parent cyclobutane derivatives (R=H). ResearchGate. [Link]

-

ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 4.4 Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Grygorenko, O. O., et al. (2024). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. img01.pharmablock.com [img01.pharmablock.com]

Methodological & Application

"3-Ethynyl-1,1-difluorocyclobutane" in copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Executive Summary

This guide details the integration of 3-Ethynyl-1,1-difluorocyclobutane (CAS 1698054-36-2) into medicinal chemistry workflows via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The gem-difluorocyclobutane (gem-DFCB) motif has emerged as a critical bioisostere in modern drug discovery. It offers a lipophilic, metabolically stable alternative to traditional alkyl or phenyl groups, often improving metabolic half-life (

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

This compound is a compact, functionalized building block. Its terminal alkyne handle allows for rapid "click" conjugation, while the difluoro-substitution provides electronic modulation and conformational bias to the cyclobutane ring.

| Property | Data | Relevance to Protocol |

| Structure | gem-Difluoro group induces ring puckering; distal alkyne remains sterically accessible. | |

| CAS Number | 1698054-36-2 | Verification for sourcing.[1] |

| Formula | C₆H₆F₂ | High atom economy. |

| MW | 116.11 g/mol | Critical: Low MW implies potential volatility. |

| LogP (Calc) | ~1.8 - 2.1 | Lipophilic; requires organic co-solvents (e.g., DMSO, tBuOH). |

| Electronic Effect | Electron-withdrawing ( | The |

Mechanistic Insight: The Fluorinated Effect

In CuAAC, the rate-determining step often involves the formation of the copper(I)-acetylide species.

Expert Insight: The gem-difluoro group at the C1 position exerts a through-bond inductive electron-withdrawing effect. This increases the acidity of the C3-ethynyl proton compared to a standard alkyl alkyne. Consequently, This compound undergoes facile deprotonation/metallation, often resulting in faster reaction kinetics than non-fluorinated analogs. However, this also makes the acetylide slightly more susceptible to oxidative homocoupling (Glaser coupling) if oxygen is not rigorously excluded.

Catalytic Cycle Visualization

The following diagram illustrates the ligand-accelerated catalytic cycle, highlighting the specific entry point of our fluorinated substrate.

Figure 1: Ligand-accelerated CuAAC cycle. The electron-withdrawing nature of the difluorocyclobutane facilitates the transition from π-Complex to Cu(I)-Acetylide.

Experimental Protocol: Ligand-Stabilized CuAAC

Scope: This protocol is optimized for coupling this compound (1.0 equiv) with various organic azides on a 50–500 mg scale. Safety Note: Treat the alkyne as volatile. Keep reaction vessels sealed.

Reagents & Stock Solutions

-

Catalyst Source:

(200 mM in water). -

Reductant: Sodium Ascorbate (500 mM in water) - Freshly prepared.

-

Ligand (Critical): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).

-

Why THPTA? It protects Cu(I) from oxidation and prevents the degradation of biomolecules or sensitive functional groups on the azide partner. It is water-soluble, unlike TBTA.

-

-

Solvent System: DMSO/Water (1:1) or tBuOH/Water (1:1).

-

Note: DMSO is preferred for this substrate due to its lipophilicity.

-

Step-by-Step Procedure

-

Substrate Preparation:

-

In a screw-cap scintillation vial, dissolve the Azide (1.0 equiv) and This compound (1.1 equiv) in DMSO.

-

Tip: Add the volatile alkyne last, just before the catalyst mixture.

-

-

Catalyst Complex Formation (Pre-mix):

-

In a separate micro-tube, mix

solution (0.05 equiv) and THPTA ligand (0.10 equiv). -

Allow to stand for 5 minutes. The solution should remain clear blue/teal.

-

Ratio: Maintain a 1:2 to 1:5 ratio of Cu:Ligand to ensure full protection of the metal center.

-

-

Reaction Initiation:

-

Add the Cu-THPTA complex to the substrate vial.

-

Add the Sodium Ascorbate solution (0.5 equiv) dropwise.

-

Observation: The solution may turn colorless or pale yellow (indicating reduction to Cu(I)). If it turns brown/black, oxygen is present; purge with nitrogen immediately.

-

-

Incubation:

-

Cap the vial tightly (Teflon-lined cap recommended).

-

Stir at Room Temperature (20–25°C) for 2–4 hours.

-

Monitoring: Monitor by LC-MS. The difluorocyclobutane moiety is distinct by NMR (

NMR: doublet of triplets around -80 to -100 ppm) but LC-MS is faster for conversion tracking.

-

-

Work-up & Copper Removal:

-

Option A (Small Scale/Polar Product): Dilute with water, freeze-dry (lyophilize).

-

Option B (Standard Organic Workup): Dilute with EtOAc. Wash with 0.1 M EDTA (pH 7) or saturated

to sequester copper. Dry organic layer over -

Purification: Flash chromatography. The triazole product is typically much more polar than the starting alkyne.

-

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen poisoning of Cu(I) | Degas solvents with |

| Alkyne Loss | Volatility of substrate | Ensure reaction vessel is sealed. Do not heat above 40°C. |

| Precipitation | Substrate insolubility | Switch solvent to DMSO/tBuOH (4:1) or pure DMSO. Increase ligand concentration. |

| Glaser Coupling | Oxidative homocoupling | Strictly exclude air. Add Ascorbate after all other reagents. Use a slight excess of alkyne (1.2 equiv). |

Applications in Drug Discovery[1][2][5][9][10][11][12][13][14]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low MW (<150) and distinct shape.

-

Workflow: Click this compound onto a library of azide-functionalized cores.

-

Screening: The resulting triazoles can be screened for binding. The gem-difluoro group often engages in cryptic H-bonding or fills hydrophobic pockets with specific electrostatic requirements.

PROTAC Linker Synthesis

The rigid yet functionalized nature of the cyclobutane ring makes it an excellent "stiffener" for PROTAC linkers.

-

Usage: Use the alkyne to click into an E3 ligase ligand, providing a rigid exit vector that resists metabolic degradation better than linear alkyl chains.

References

-

Moldb. (n.d.). This compound Product Information. Retrieved from

-

Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration. Journal of the American Chemical Society. Retrieved from

- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. (Foundational text on bioorthogonal chemistry).

- Mykhailiuk, P. K. (2015). Generation of C2F4-containing building blocks for drug discovery. (General reference on gem-difluorocyclobutane synthesis).

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Source for THPTA ligand protocol).

Sources

Application Note: Leveraging 3-Ethynyl-1,1-difluorocyclobutane for Advanced PET Imaging Agent Synthesis via Click Chemistry

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Need for Precision in Molecular Imaging

Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, providing unparalleled insights into in-vivo biological processes for oncology, neurology, and cardiology.[1][2] The power of PET lies in its use of molecules labeled with positron-emitting radionuclides to trace specific physiological or pathological pathways. Among the available radionuclides, Fluorine-18 (¹⁸F) is preeminent due to its near-ideal physical properties: a manageable half-life of 109.8 minutes, low positron energy (0.635 MeV) enabling high-resolution images, and its efficient production via medical cyclotrons.[3][4][5][6]

Directly incorporating ¹⁸F into complex and sensitive biomolecules, such as peptides or antibodies, often requires harsh conditions that can compromise their biological activity.[3] To circumvent this, the "prosthetic group" or "building block" strategy has become the gold standard.[7][8][9] This approach involves labeling a small, reactive molecule with ¹⁸F, which is then conjugated to the larger targeting vector under mild, bioorthogonal conditions.

The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized this field.[10][11][12] The CuAAC reaction is exceptionally reliable, specific, and proceeds under gentle, often aqueous, conditions, making it ideal for radiopharmaceutical development.[13][][15]

This application note details the use of 3-Ethynyl-1,1-difluorocyclobutane as a strategic building block in this paradigm. This synthon provides a terminal alkyne "handle" for the CuAAC reaction while introducing a gem-difluorocyclobutane moiety into the final tracer. The incorporation of this fluorinated carbocycle is not arbitrary; it is a deliberate design choice to enhance the metabolic stability and modulate the pharmacokinetic profile of the resulting PET imaging agent.[16][17][18]

The Synthon: Properties and Rationale for Use

Chemical Profile:

-

Compound Name: this compound

-

Molecular Formula: C₆H₆F₂[19]

-

Molecular Weight: 116.11 g/mol

-

Core Functionality: A bifunctional linker containing a terminal alkyne for bio-conjugation and a gem-difluorocyclobutane for structural and metabolic modulation.

The Alkyne Handle: A Gateway for Bioorthogonal Ligation

The terminal ethynyl group is the reactive handle for the CuAAC reaction. Its key advantage is its bioorthogonality; it is essentially inert to the diverse functional groups present in biological systems (e.g., amines, carboxylic acids, thiols), ensuring that the ligation reaction occurs only between the alkyne and its azide partner.[15][20] This specificity is paramount in radiochemistry, where reactions must be fast and high-yielding to minimize radionuclide decay and simplify purification.

The gem-Difluorocyclobutane Moiety: A Strategic Pharmacokinetic Modulator

The true innovation of this building block lies in the introduction of the 1,1-difluorocyclobutane group. This motif imparts several desirable properties to a PET tracer:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry.[21] Introducing the gem-difluoro group can effectively block potential sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the in-vivo stability of the radiotracer and preventing the formation of confounding radioactive metabolites.[18]

-

Fine-Tuning of Physicochemical Properties: The highly polarized C-F bonds can influence lipophilicity, dipole moment, and hydrogen bond accepting/donating capability.[16] The difluoromethyl group can act as a metabolically stable bioisostere of moieties like hydroxyl or thiol groups.[16][17] This allows for precise tuning of the tracer's pharmacokinetic profile, potentially improving target engagement, reducing off-target binding, and optimizing clearance pathways.

-

Conformational Constraint: The rigid four-membered ring structure reduces the conformational flexibility of the linker region. This can be advantageous for optimizing the presentation of the targeting vector to its biological target, potentially leading to higher binding affinity and selectivity.

The Overall Radiosynthesis Workflow

The synthesis of a PET tracer using this compound follows a modular, multi-step strategy. The core logic is to first conjugate the stable cyclobutane building block to the targeting molecule to create a stable precursor. This precursor is then rapidly radiolabeled in the final step using a small, ¹⁸F-labeled azide synthon via the CuAAC reaction.

Figure 1: General workflow for PET tracer synthesis. The process separates the stable precursor synthesis from the time-sensitive radiolabeling step.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All work with radioactive materials must be conducted in compliance with institutional and regulatory standards by trained personnel.

Protocol 1: General Synthesis of an Alkyne-Functionalized Peptide Precursor

This protocol describes the conjugation of an activated this compound derivative to a peptide containing a primary amine (e.g., the epsilon-amine of a lysine residue).

-

Activation of the Building Block: Convert this compound-1-carboxylic acid to an active ester (e.g., N-hydroxysuccinimide (NHS) ester) using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or HBTU in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Peptide Dissolution: Dissolve the target peptide in a suitable buffer, typically aqueous bicarbonate (pH ~8.5) or an organic solvent like DMF with a non-nucleophilic base (e.g., DIPEA).

-

Conjugation Reaction: Add the activated NHS-ester of the cyclobutane building block (1.2-1.5 equivalents) to the peptide solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

-

Purification: Upon completion, purify the alkyne-functionalized peptide precursor using preparative reverse-phase HPLC (RP-HPLC).

-

Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final precursor by high-resolution mass spectrometry.

Protocol 2: Automated Radiosynthesis of [¹⁸F]Fluoroethyl Azide

This protocol is typically performed on an automated synthesis module.[22][23]

-

[¹⁸F]Fluoride Trapping: Deliver cyclotron-produced aqueous [¹⁸F]F⁻ to the synthesis module and trap it on a quaternary methylammonium (QMA) anion-exchange cartridge.[24]

-

Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.[24][25]

-

Azeotropic Drying: Heat the reaction vessel under a stream of inert gas (e.g., nitrogen or argon) to remove water azeotropically with acetonitrile. Repeat 2-3 times to ensure an anhydrous environment.

-

Radiolabeling Reaction: Add a solution of the precursor, 2-azidoethyl tosylate, in anhydrous acetonitrile to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Seal the vessel and heat at 85-100 °C for 10-15 minutes.

-

Purification/Trapping: After cooling, pass the reaction mixture through a Sep-Pak C18 cartridge. The desired [¹⁸F]fluoroethyl azide is volatile and can be distilled and trapped in a new vessel or solvent for the next step.

Protocol 3: The Cu(I)-Catalyzed 'Click' Radiolabeling Reaction

This is the final, time-sensitive coupling step.

-

Reagent Preparation:

-

In a sterile reaction vial, dissolve the alkyne-functionalized precursor (from Protocol 1) in a suitable solvent system (e.g., a mixture of water and t-butanol or DMSO).

-

Prepare fresh stock solutions of:

-

Copper(II) sulfate (CuSO₄) in water.

-

Sodium L-ascorbate in water. This is the reducing agent that generates the active Cu(I) catalyst in situ.

-

A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), in the reaction solvent. The ligand prevents copper-mediated degradation of sensitive biomolecules.[15]

-

-

-

Reaction Assembly: To the precursor solution, add the [¹⁸F]fluoroethyl azide (from Protocol 2).

-

Initiation: Sequentially add the ligand, CuSO₄, and finally the sodium ascorbate to initiate the reaction.

-

Incubation: Gently agitate the reaction mixture at room temperature or with gentle heating (e.g., 37-50 °C) for 15-20 minutes.

-

Quenching: The reaction can be quenched by adding a chelating agent like EDTA or by direct injection onto the HPLC for purification.

Figure 2: Simplified catalytic cycle of the CuAAC reaction. Sodium ascorbate reduces Cu(II) to the active Cu(I) state.

Protocol 4: Purification and Quality Control (QC)

Purification is critical to remove unreacted [¹⁸F]fluoride, the ¹⁸F-azide synthon, and other reaction components.

-

Purification:

-

Method: Semi-preparative RP-HPLC is the gold standard.[23][26]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% TFA or formic acid).

-

Detection: Use a UV detector (to locate the non-radioactive product) in series with a radioactivity detector.

-

Collection: Collect the radioactive peak corresponding to the product.

-

-

Formulation: Remove the HPLC solvent via rotary evaporation or by trapping the product on a C18 Sep-Pak cartridge, washing with water, and eluting with ethanol. Dilute the final product with sterile saline for injection to achieve the desired ethanol concentration (<10%).

-

Quality Control: Perform a suite of QC tests on the final product.

-

Radiochemical Purity (RCP): Analyze a sample using analytical radio-HPLC. The product peak should represent >95% of the total radioactivity.[23][26]

-

Identity Confirmation: The radioactive product peak on the analytical HPLC must have the same retention time as a co-injected, non-radioactive reference standard.

-

Molar Activity (Am): Quantify the mass of the product using the UV peak area against a standard curve. Calculate Am as the total radioactivity (in GBq or mCi) divided by the number of moles of the product (in µmol).[27]

-

Residual Solvents: Analyze by gas chromatography to ensure levels are below pharmacopeial limits.

-

Sterility and Endotoxin Testing: Essential for any product intended for clinical use.[22]

-

Data Summary and Expected Outcomes

The following tables provide representative data for a typical radiolabeling procedure.

Table 1: Representative CuAAC Radiolabeling Conditions & Yields

| Parameter | Value | Rationale |

|---|---|---|

| Alkyne Precursor | 1-5 mg | Sufficient mass for labeling without being wasteful. |

| Starting [¹⁸F]Azide Activity | 1-10 GBq (27-270 mCi) | Dependent on cyclotron yield and desired final product activity. |

| CuSO₄ | 50-100 nmol | Catalytic amount; excess can lead to side reactions. |

| Sodium Ascorbate | 250-500 nmol | Used in excess (5-fold vs. Cu) to ensure a reducing environment. |

| Ligand (e.g., THPTA) | 150-300 nmol | Used in slight excess to CuSO₄ to ensure full chelation. |

| Solvent | Water/t-BuOH (1:1) | A versatile system that solubilizes both polar and nonpolar reactants. |

| Temperature | 40 °C | Gentle heating accelerates the reaction without degrading components. |

| Reaction Time | 15 min | CuAAC is typically very fast, minimizing decay losses. |

| Radiochemical Yield (RCY) | 40-70% (decay-corrected) | Represents a robust and efficient labeling process. |

Table 2: Typical Quality Control Specifications for Final Product

| QC Test | Method | Specification |

|---|---|---|

| Appearance | Visual Inspection | Clear, colorless, free of particulates |

| pH | pH meter / strip | 4.5 - 7.5 |

| Radiochemical Purity | Analytical radio-HPLC | ≥ 95% |

| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.5% ¹⁸F |

| Molar Activity (Am) | HPLC-UV & Radio-detector | > 40 GBq/µmol (> 1.1 Ci/µmol) at EOS |

| Residual Solvents | Gas Chromatography | Ethanol < 10% v/v, Acetonitrile < 410 ppm |

| Bacterial Endotoxins | LAL Test | < 175 EU / V |

| Sterility | USP <71> | Sterile |

Conclusion

The use of This compound as a building block for PET tracer development represents a sophisticated and effective strategy. By combining the robust and bioorthogonal nature of CuAAC click chemistry with the advantageous pharmacokinetic properties imparted by the gem-difluorocyclobutane moiety, researchers can efficiently synthesize novel imaging agents. This modular approach allows for the rapid labeling of diverse targeting molecules, accelerating the discovery and development pipeline for next-generation PET radiopharmaceuticals with enhanced stability and optimized in-vivo performance.

References

-

Pfeifer, A., Knall, A. C., & Rangger, C. (2013). ¹⁸F-Labeling Using Click Cycloadditions. BioMed Research International, 2013, 894752. [Link]

-

Kim, D. Y. (2014). Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging. Journal of the Korean Physical Society, 65(8), 1221-1226. [Link]

-

Zeglis, B. M., & Lewis, J. S. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine, 54(6), 823-826. [Link]

-

Kuhnast, B., & Dollé, F. (2013). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. Molecules, 18(7), 8491-8539. [Link]

-

Walsh, J. C., & Kolb, H. C. (2010). Applications of click chemistry in radiopharmaceutical development. Chimia, 64(1-2), 29-33. [Link]

-

Walsh, J. C., & Kolb, H. C. (2010). Applications of Click Chemistry in Radiopharmaceutical Development. CHIMIA International Journal for Chemistry, 64(1), 29-33. [Link]

-

Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. [Link]

-

Wang, M., et al. (2020). A Purification Method of ¹⁸F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neuroscience, 14, 579. [Link]

-

Kilbourn, M. R., Dence, C. S., Welch, M. J., & Mathias, C. J. (1987). Fluorine-18 Labeling of Proteins. Journal of Nuclear Medicine, 28(4), 462-470. [Link]

-

Chemistry World. (2020). Fully automated synthesis of fluorine-18 PET tracers. Chemistry World. [Link]

-

Cauwels, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(5), 636. [Link]

-

Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. [Link]

-

van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709-4773. [Link]

-

van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. ResearchGate. [Link]

-

Uddin, M. J. (2022). New ¹⁸F PET Tracers and Novel Methods for their Production. Doctoral Dissertations. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. . [Link]

-

Kaur, J., & Wuest, F. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3715. [Link]

-

Manetto, A., Warncke, S., & Frischmuth, T. (2006). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22.12. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Wang, Y., et al. (2024). Expanding tracer space for positron emission tomography with high molar activity ¹⁸F-labeled α,α-difluoromethylalkanes. Nature Communications, 15(1), 1-12. [Link]

-

Bernard, C., et al. (2023). A simplified, robust protocol for [¹⁸F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Scientific Reports, 13(1), 21102. [Link]

-

Ishii, H., & Furuya, T. (2023). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. The Journal of Organic Chemistry, 88(23), 16481-16493. [Link]

-

Mykhailiuk, P. K. (2022). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. [Link]

-

Bongarzone, S., et al. (2017). Green approaches to late-stage fluorination: radiosyntheses of ¹⁸F-labelled radiopharmaceuticals in ethanol and water. Chemical Communications, 53(77), 10642-10645. [Link]

-

Scott, A. M., & O'Keefe, G. J. (2006). Beyond FDG: novel PET tracers for cancer imaging. Cancer and Metastasis Reviews, 25(3), 435-441. [Link]

-

Liu, Z., et al. (2022). Automatic Production and Preliminary PET Imaging of a New Imaging Agent [¹⁸F]AlF-FAPT. Frontiers in Oncology, 11, 792275. [Link]

-

PubChem. (n.d.). 3-ethynyl-1,1-difluorocyclopentane. PubChem. [Link]

-

Shoup, T. M., et al. (1999). Synthesis and evaluation of [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338. [Link]

-

Anam, M. K., & Kulkarni, M. P. (2012). Positron emission tomography (PET) imaging with ¹⁸F-based radiotracers. Journal of Pharmacy and Bioallied Sciences, 4(Suppl 1), S33-S35. [Link]

-

Kjaer, A. (2012). How Does the Patient Benefit from Clinical PET? Theranostics, 2(5), 431-435. [Link]

-

Mlostoń, G., & Romański, J. (2006). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 2, 15. [Link]

-

McKeown, C. (2024). FDA Approves First New PET Imaging Tracer for Cardiac Testing in Decades. TCTMD.com. [Link]

-

Rosestedt, M., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Radiopharmacy and Chemistry, 9(1), 21. [Link]

-

Lu, S., et al. (2021). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising ¹⁸F-Labeled Ligand. ACS Chemical Neuroscience, 12(10), 1786-1800. [Link]

Sources

- 1. Beyond FDG: novel PET tracers for cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Does the Patient Benefit from Clinical PET? [thno.org]

- 3. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fully automated synthesis of fluorine-18 PET tracers | Opinion | Chemistry World [chemistryworld.com]

- 5. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA Approves First New PET Imaging Tracer for Cardiac Testing in Decades | tctmd.com [tctmd.com]

- 7. mdpi.com [mdpi.com]

- 8. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 12. Applications of click chemistry in radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Click Chemistry [organic-chemistry.org]

- 15. glenresearch.com [glenresearch.com]

- 16. Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. PubChemLite - this compound (C6H6F2) [pubchemlite.lcsb.uni.lu]

- 20. vectorlabs.com [vectorlabs.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. openmedscience.com [openmedscience.com]

- 23. pure.eur.nl [pure.eur.nl]

- 24. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. psec.uchicago.edu [psec.uchicago.edu]

- 26. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Side reactions and byproduct formation in "3-Ethynyl-1,1-difluorocyclobutane" chemistry

Welcome to the technical support center for 3-Ethynyl-1,1-difluorocyclobutane. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block. The unique combination of a terminal alkyne, a strained four-membered ring, and gem-difluoro substitution presents distinct opportunities and challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during reactions involving this compound, focusing on causality and providing actionable solutions.

Issue 1: Low Yield in Sonogashira Coupling & Presence of a Dimeric Byproduct

Question: I am performing a Sonogashira coupling between this compound and an aryl halide, but I'm observing low conversion of my starting material and the formation of a significant, higher molecular weight byproduct. What is happening and how can I fix it?

Root Cause Analysis: The primary suspect for the observed byproduct is the undesired homocoupling of the terminal alkyne, commonly known as a Glaser coupling.[1][2] This reaction is particularly prevalent in the presence of copper(I) catalysts, which are standard in the Sonogashira reaction, and oxygen. The terminal proton of the alkyne is weakly acidic and can be removed by the base, leading to the formation of a copper acetylide intermediate. This intermediate can then dimerize oxidatively.

The sterically demanding 1,1-difluorocyclobutyl group can also slow down the desired cross-coupling reaction, giving more time for the competing homocoupling pathway to occur.[1][3][4]

Troubleshooting Workflow: Minimizing Homocoupling

Caption: Troubleshooting workflow for Sonogashira coupling.

Recommended Protocols & Solutions:

-

Oxygen Exclusion is Critical:

-

Protocol: Before adding any catalyst or reagents, thoroughly degas your solvent(s) (e.g., THF, DMF, toluene) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles). Ensure the reaction is set up and run under a positive pressure of inert gas.

-

-

Transition to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst.[2][3][4]

-

Protocol: Employ a palladium catalyst system that does not require copper. A common choice is Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos, SPhos). The reaction will still require a base, often an amine like triethylamine or diisopropylethylamine, but the primary homocoupling pathway is disabled.

-

-

Optimize Base and Temperature:

-

If copper-free conditions are not an option, minimize the concentration of the reactive copper acetylide. Use the mildest base necessary to deprotonate the alkyne. Sometimes, switching from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃ can be beneficial. Running the reaction at the lowest temperature that still allows for the desired cross-coupling to proceed can also favor the desired pathway over the higher-activation-energy dimerization.

-

Issue 2: Appearance of a Ketone Byproduct

Question: After my reaction and aqueous workup, I see a byproduct with a mass corresponding to the addition of water to my starting alkyne. What is this and how do I avoid it?

Root Cause Analysis: This byproduct is likely the corresponding methyl ketone, 1-(1,1-difluorocyclobutyl)ethan-1-one, formed via the hydration of the terminal alkyne. This reaction is typically catalyzed by acid but can also be promoted by certain transition metals, including residual palladium or copper catalysts under specific conditions. The gem-difluoro group is electron-withdrawing, which can influence the electronics of the alkyne bond, but hydration remains a potential side reaction, especially during acidic workups or if the reaction mixture is exposed to water for extended periods at elevated temperatures.

Reaction Scheme: Alkyne Hydration

Caption: Pathway for alkyne hydration to a ketone byproduct.

Recommended Protocols & Solutions:

-

Neutralize Workup Conditions:

-

Protocol: During the aqueous workup, ensure the pH is neutral or slightly basic before extraction. Use a saturated solution of sodium bicarbonate (NaHCO₃) to wash the organic layer and quench any residual acid.

-

-

Minimize Water Contact Time:

-

Avoid prolonged stirring of the reaction mixture with aqueous phases. Perform extractions efficiently and proceed to the drying step (e.g., with MgSO₄ or Na₂SO₄) promptly.

-

-

Purification Strategy:

-

The polarity difference between the starting alkyne and the resulting ketone is significant. The ketone is more polar and can typically be separated using standard silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar system (e.g., 5-10% ethyl acetate in hexanes) should provide good separation.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: How stable is the 1,1-difluorocyclobutane ring? Can it open under my reaction conditions?

A1: The 1,1-difluorocyclobutane moiety is generally considered to be highly stable.[5] The C-F bonds are very strong, and the gem-difluoro substitution can impart additional stability to the cyclobutane ring compared to its non-fluorinated analog. Studies have shown that the ring is robust and remains intact under a wide range of conditions, including acidic, basic, and in the presence of strong nucleophiles.[5] While cyclobutanes possess inherent ring strain (~26 kcal/mol), the energy required to cleave the C-C bonds is not typically accessible under standard synthetic conditions (e.g., cross-coupling, amide bond formation, reductions). Extreme thermal or photochemical conditions would be required to induce ring-opening.

Q2: I purchased this compound and need to store it. What are the best practices?

A2: As a terminal alkyne, this compound has the potential to undergo slow oligomerization or polymerization over time, especially if exposed to air, light, or trace metal impurities.

-

Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark place, such as a refrigerator (2-8 °C).

-

Handling: When using the reagent, flush the bottle with an inert gas before re-sealing. Avoid using metal spatulas that could scratch the container and introduce trace metal catalysts; a glass pipette or Teflon-coated spatula is preferable.

Q3: What are the expected impurities in commercially available this compound?

A3: While supplier specifications should always be consulted, potential impurities could arise from the synthetic route used to prepare the molecule. Common syntheses may involve elimination reactions or deprotection steps. Therefore, you might find trace amounts of:

-

Solvent Residues: Residual solvents from purification (e.g., hexanes, ethyl acetate, dichloromethane).

-

Precursor Molecules: Small amounts of the immediate synthetic precursor.

-

Homocoupled Dimer: As discussed in the troubleshooting section, the dimer (1,4-bis(1,1-difluorocyclobutyl)buta-1,3-diyne) could be present in older stock material. A purity check by ¹H and ¹⁹F NMR before use is always recommended for critical applications.

Q4: Can I use this molecule in "Click Chemistry" (CuAAC reactions)? Are there any special considerations?

A4: Yes, this compound is an excellent substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The terminal alkyne is reactive under standard click conditions (e.g., CuSO₄, sodium ascorbate). The considerations are similar to those for Sonogashira couplings:

-

Oxygen: While the reaction is generally tolerant of various solvents, including water, degassing can sometimes improve catalyst lifetime and prevent oxidative side reactions.

-

Purity: Ensure your azide partner is pure, as impurities can chelate the copper catalyst and inhibit the reaction.

Data Summary Table

| Property/Parameter | Value / Observation | Recommended Action / Note |

| Common Side Reaction | Alkyne Homocoupling (Glaser) | Use copper-free conditions; rigorously exclude oxygen.[2] |

| Potential Byproduct | 1-(1,1-difluorocyclobutyl)ethan-1-one | Neutralize workup (NaHCO₃); minimize contact time with water. |

| Ring Stability | High | Stable to most common acidic, basic, and nucleophilic reagents.[5] |

| Storage Conditions | 2-8 °C, Inert Atmosphere, Dark | Prevents slow polymerization and degradation. |

| Purification Method | Silica Gel Chromatography | Effective for separating non-polar alkyne from more polar byproducts. |

References